molecular formula C17H12N2OS B2465254 (E)-2-(benzo[d]thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile CAS No. 112632-95-8

(E)-2-(benzo[d]thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile

Cat. No.: B2465254
CAS No.: 112632-95-8
M. Wt: 292.36
InChI Key: VVXRBMPFEHACHG-JLHYYAGUSA-N
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Description

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

The compound (E)-2-(benzo[d]thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile possesses a complex molecular architecture characterized by the integration of multiple aromatic systems and functional groups. The systematic International Union of Pure and Applied Chemistry name reflects the compound's structural complexity, incorporating the benzothiazole ring system, the methoxyphenyl substituent, and the acrylonitrile backbone with specific stereochemical designation. The molecular formula C17H12N2OS indicates the presence of seventeen carbon atoms, twelve hydrogen atoms, two nitrogen atoms, one oxygen atom, and one sulfur atom, resulting in a molecular weight of 292.4 grams per mole.

The structural framework consists of three main components: the benzo[d]thiazole heterocyclic system, the acrylonitrile linker unit, and the 2-methoxyphenyl aromatic ring. The benzo[d]thiazole moiety represents a fused bicyclic system containing both benzene and thiazole rings, where the thiazole ring contributes both nitrogen and sulfur heteroatoms to the overall electronic structure. The acrylonitrile unit serves as a crucial connecting bridge between the benzothiazole and methoxyphenyl components, featuring a carbon-carbon double bond that determines the stereochemical configuration of the molecule. The 2-methoxyphenyl group introduces an electron-donating methoxy substituent at the ortho position relative to the point of attachment, significantly influencing the electronic properties and conformational behavior of the entire molecular system.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions by specifying the (E)-configuration to indicate the trans arrangement of the benzothiazole and methoxyphenyl substituents across the acrylonitrile double bond. Alternative naming systems include the designation as (2E)-2-(1,3-benzothiazol-2-yl)-3-(2-methoxyphenyl)prop-2-enenitrile, which explicitly identifies the position numbering and the enenitrile functionality. The compound is also catalogued under the Chemical Abstracts Service registry number 112632-95-8, providing a unique identifier for database searches and commercial availability.

Property Value Reference
Molecular Formula C17H12N2OS
Molecular Weight 292.4 g/mol
Chemical Abstracts Service Number 112632-95-8
International Union of Pure and Applied Chemistry Name (E)-2-(benzo[d]thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile

Properties

IUPAC Name

(E)-2-(1,3-benzothiazol-2-yl)-3-(2-methoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2OS/c1-20-15-8-4-2-6-12(15)10-13(11-18)17-19-14-7-3-5-9-16(14)21-17/h2-10H,1H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVXRBMPFEHACHG-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=C(C#N)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C(\C#N)/C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(benzo[d]thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile typically involves the condensation of 2-aminobenzothiazole with 2-methoxybenzaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds via a Knoevenagel condensation mechanism, forming the acrylonitrile bridge. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

1,3-Dipolar Cycloaddition Reactions

The compound serves as a dipolarophile in regioselective 1,3-dipolar cycloadditions with in situ-generated azomethine ylides (from isatin and N-methylglycine) .

Reaction Conditions:

ComponentDetail
Dipolarophile(E)-2-(Benzo[d]thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile
Dipole SourceIsatin + N-Methylglycine
SolventEthanol
TemperatureRoom temperature
Reaction Time2–4 hours

Product Profile:

The reaction yields 3′-(benzo[d]thiazol-2-yl)-1′-methyl-2-oxo-4′-(2-methoxyphenyl)spiro[indoline-3,2′-pyrrolidine]-3′-carbonitrile as a mixture of exo and endo diastereomers. Key stereochemical outcomes include:

Diastereomer Ratio (exo:endo)Dominant Pathway
3:1 to 5:1Substituent-dependent

Mechanistic Rationale :

  • Regioselectivity : Governed by frontier molecular orbital (FMO) interactions, with electron-deficient acrylonitrile acting as an electrophilic partner.

  • Diastereoselectivity : Stabilized by non-covalent interactions (e.g., π-stacking between benzothiazole and aryl groups) in transition states .

Structural Characterization Data

Critical spectroscopic and crystallographic data confirm the compound’s identity and configuration:

Spectroscopic Data :

  • 1H NMR (400 MHz, CDCl3) : δ 8.65 (s, 1H, H-aryl), 8.33 (d, J = 8.0 Hz, 1H, H-benzothiazole), 7.85–7.40 (m, 6H, aromatic), 3.95 (s, 3H, OCH3).

  • 13C NMR : δ 117.3 (CN), 143.5 (C=C), 161.2 (C-OCH3).

  • Melting Point : 154–155°C.

Crystallographic Data :

  • Crystal System : Monoclinic

  • Space Group : P2₁/c

  • Bond Lengths : C=C = 1.34 Å, C≡N = 1.15 Å.

Computational Insights

Density functional theory (DFT) calculations at the B3LYP/cc-pVTZ level reveal:

  • Global Electrophilicity Index (ω) : 1.85 eV, classifying the compound as a strong electrophile .

  • Molecular Electrostatic Potential (MESP) : Positive potential localized at the β-carbon of the acrylonitrile moiety, driving dipole addition .

Scientific Research Applications

Structural Characteristics

The molecular structure of (E)-2-(benzo[d]thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile includes a benzothiazole moiety, which is known for its biological activity. The compound's molecular formula is C18H15N3SC_{18}H_{15}N_3S, and its molecular weight is approximately 305.4 g/mol. The compound's structure can be represented as follows:

 E 2 benzo d thiazol 2 yl 3 2 methoxyphenyl acrylonitrile\text{ E 2 benzo d thiazol 2 yl 3 2 methoxyphenyl acrylonitrile}

Medicinal Chemistry Applications

2.1 Anticancer Activity

Research indicates that derivatives of benzothiazole, including (E)-2-(benzo[d]thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile, exhibit promising anticancer properties. A study demonstrated that compounds with similar structures showed inhibitory effects against various cancer cell lines, suggesting their potential as chemotherapeutic agents .

Case Study: In Vitro Evaluation

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Results : The compound exhibited IC50 values ranging from 5 to 15 µM across different cell lines, indicating significant cytotoxicity.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 (µM)
(E)-2-(benzo[d]thiazol-2-yl)-3-(4-(dimethylamino)phenyl)acrylonitrileMCF-710
(E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamideHeLa12
(E)-2-(benzo[d]thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrileA5498

2.2 Acetylcholinesterase Inhibition

Compounds containing a benzothiazole moiety have been studied for their ability to inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease. Research has shown that similar structures can effectively inhibit this enzyme, potentially leading to therapeutic applications in neurodegenerative diseases .

Case Study: In Silico Studies

  • Methodology : Molecular docking studies were conducted to evaluate the binding affinity of the compound to acetylcholinesterase.
  • Findings : The compound showed a favorable binding interaction with an estimated binding energy of -9.5 kcal/mol, indicating strong inhibitory potential.

Antimicrobial Activity

Recent studies have also explored the antimicrobial properties of benzothiazole derivatives. (E)-2-(benzo[d]thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile has been evaluated for its effectiveness against various bacterial strains.

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Conclusion and Future Directions

The compound (E)-2-(benzo[d]thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile shows considerable promise in medicinal chemistry, particularly in anticancer and neuropharmacological applications. Future research should focus on:

  • In Vivo Studies : To assess the therapeutic efficacy and safety profile.
  • Mechanistic Studies : To elucidate the pathways through which these compounds exert their biological effects.
  • Structural Modifications : To enhance activity and selectivity against target enzymes or receptors.

Mechanism of Action

The mechanism of action of (E)-2-(benzo[d]thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzo[d]thiazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or binding to DNA.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Variations and Physicochemical Properties

The biological and photophysical properties of benzo[d]thiazole acrylonitrile derivatives are highly dependent on the substituents attached to the aryl group. Key structural analogues and their properties are summarized below:

Table 1: Substituent Effects on Physicochemical Properties
Compound Name (Substituent) Melting Point (°C) Yield (%) Key Structural Feature Reference
Target: 2-methoxyphenyl Not reported Not given Electron-donating methoxy group at ortho
7b: 5-phenylisoxazol-3-yl 241–243 66 Bulky isoxazole substituent
7g: 5-(4-chlorophenyl)furan-2-yl 185–187 59 Chlorine enhances lipophilicity
15: 3,4,5-trimethoxyphenyl Not reported Not given Three methoxy groups for enhanced bioactivity
10a: 4-hydroxyphenyl Not reported Not given Hydroxyl group for hydrogen bonding
CZ-BTZ: 9-ethyl-9H-carbazol-3-yl Not reported Not given Carbazole for fluorescence sensing

Key Observations:

  • Electron-Donating vs. Withdrawing Groups: Methoxy (target) and hydroxyl (10a) groups enhance electron density, improving fluorescence properties, whereas chloro (7g) increases lipophilicity and steric hindrance .
  • Steric Effects: Bulky substituents like isoxazole (7b) reduce reactivity in cycloaddition reactions but improve thermal stability (higher melting point) .

Photophysical and Reactivity Profiles

Fluorescence and AIE Properties
  • Target Compound: Predicted to exhibit AIE behavior due to restricted intramolecular rotation (RIR) from the ortho-methoxy group, similar to 2-(benzo[d]thiazol-2-yl)-3-(2-hydroxyphenyl)acrylonitrile, which forms iminocoumarin upon peroxynitrite reaction .
  • CZ-BTZ: Shows a 20-fold fluorescence increase upon cyanide binding, attributed to the disruption of the acrylonitrile π-system .
Reactivity in Cycloaddition Reactions
  • The target compound’s electron-rich methoxyphenyl group may enhance regioselectivity in 1,3-dipolar cycloadditions compared to electron-deficient analogues (e.g., chlorophenyl derivatives) .

Biological Activity

(E)-2-(benzo[d]thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

1. Synthesis of (E)-2-(benzo[d]thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile

The synthesis of this compound typically involves the reaction of benzo[d]thiazole derivatives with appropriate aryl aldehydes under microwave-assisted conditions or conventional methods. For instance, a common synthetic route employs a condensation reaction between 2-cyanomethylbenzothiazole and an aromatic aldehyde, yielding the desired acrylonitrile derivative with significant yields and purity .

2.1 Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of (E)-2-(benzo[d]thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile. It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for this compound were reported to be in the low micromolar range, indicating potent antibacterial activity .

Table 1: Antimicrobial Activity Data

PathogenMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus0.51
Escherichia coli1.02

2.2 Anticancer Potential

The compound has also demonstrated promising anticancer activity. In vitro studies revealed that it induces apoptosis in various cancer cell lines, including melanoma and breast cancer cells. The mechanism appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival .

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
Melanoma15Apoptosis induction
Breast Cancer20Inhibition of PI3K/Akt pathway

3. Structure-Activity Relationship (SAR)

The biological activity of (E)-2-(benzo[d]thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile can be significantly influenced by structural modifications. Studies suggest that substituents on the benzothiazole ring and the methoxyphenyl group play crucial roles in enhancing its potency against microbial and cancerous cells. For example, the introduction of electron-withdrawing groups at specific positions on the benzothiazole ring has been linked to improved anticancer efficacy .

4.1 Case Study: Antimicrobial Efficacy

In a recent study, researchers evaluated the antimicrobial efficacy of several derivatives of benzothiazole, including (E)-2-(benzo[d]thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile. The results indicated that this compound exhibited superior activity compared to standard antibiotics, especially in biofilm-forming strains .

4.2 Case Study: Cancer Cell Line Evaluation

Another study focused on the compound's effects on breast cancer cell lines. The researchers found that treatment with (E)-2-(benzo[d]thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile resulted in significant reductions in cell viability and increased apoptosis markers compared to untreated controls .

Q & A

Basic: What are the key structural features of (E)-2-(benzo[d]thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile, and how do they influence its chemical reactivity?

Answer:
The compound features:

  • A benzo[d]thiazole ring (aromatic heterocycle with sulfur and nitrogen), contributing to π-π stacking and potential biological interactions.
  • A 2-methoxyphenyl group (electron-donating methoxy substituent), enhancing electron density and influencing regioselectivity in electrophilic substitution.
  • An acrylonitrile moiety (α,β-unsaturated nitrile), enabling Michael addition or nucleophilic attacks due to electron-deficient double bonds.

Methodological Insight:

  • Spectroscopic Analysis : Use 1H^1H-NMR to confirm stereochemistry (E-configuration) and 13C^{13}C-NMR to verify nitrile functionality .
  • Reactivity Prediction : Electron-withdrawing nitrile group increases susceptibility to nucleophilic attack, while the thiazole ring stabilizes charge transfer in redox reactions .

Basic: What are the established synthetic routes for this compound, and what are their limitations?

Answer:
Common Routes:

Thiazole Ring Formation : React α-haloketones with thiourea derivatives, followed by coupling with 2-methoxyphenylacrylonitrile via Heck or Suzuki-Miyaura cross-coupling (palladium catalysts, DMF solvent) .

Knoevenagel Condensation : Condense benzothiazole-2-carbaldehyde with 2-methoxyphenylacetonitrile under basic conditions (e.g., piperidine, ethanol reflux) .

Limitations:

  • Low yields (<50%) due to steric hindrance from the methoxy group .
  • Isomerization risk (E/Z) during purification; requires silica-gel chromatography for separation .

Advanced: How can reaction conditions be systematically optimized to enhance synthesis yield and purity?

Answer:
Experimental Design:

  • Catalyst Screening : Test Pd(OAc)2_2, PdCl2_2, or Ni catalysts for cross-coupling efficiency .
  • Solvent Optimization : Compare DMF (high polarity) vs. THF (lower boiling point) for reaction homogeneity .
  • Temperature Gradients : Use microwave-assisted synthesis (80–120°C) to reduce reaction time and byproduct formation .

Data-Driven Validation:

  • Monitor progress via TLC (hexane:EtOAc 7:3) and confirm purity with HPLC (>95% by C18 column, acetonitrile/water gradient) .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC50_{50}50​ values)?

Answer:
Contradiction Analysis Workflow:

Purity Verification : Reanalyze compound batches via LC-MS to detect impurities (e.g., Z-isomer or unreacted precursors) .

Assay Standardization :

  • Use identical cell lines (e.g., MCF-7 for anticancer studies) and control for solvent effects (DMSO concentration ≤0.1%) .

Mechanistic Reproducibility : Validate target engagement (e.g., enzyme inhibition via fluorescence polarization assays) .

Case Study:
A 2024 study found discrepancies in antimicrobial activity due to varying inoculum sizes; standardizing to 1×106^6 CFU/mL resolved inconsistencies .

Advanced: What computational methods are effective in predicting interactions between this compound and biological targets?

Answer:
Methodological Approaches:

  • Molecular Docking : Use AutoDock Vina to model binding to kinase domains (e.g., EGFR), guided by thiazole-nitrogen interactions with ATP-binding pockets .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict charge transfer efficiency in redox-mediated cytotoxicity .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER force field) .

Validation:
Correlate computational binding scores (ΔG < -8 kcal/mol) with experimental IC50_{50} values .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

Answer:
SAR Strategies:

Substituent Modulation :

  • Replace 2-methoxy group with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity .
  • Introduce fluorine at the benzothiazole 6-position to improve metabolic stability .

Scaffold Hopping : Replace acrylonitrile with cyanoacrylate to probe π-stacking interactions .

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